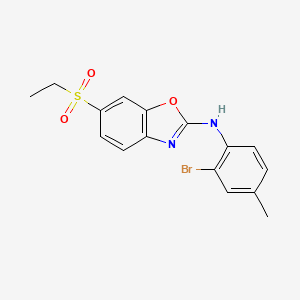
N-(2-bromo-4-methylphenyl)-6-(ethylsulfonyl)-1,3-benzoxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-6-(ethylsulfonyl)-1,3-benzoxazol-2-amine is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with bromine, methyl, and ethylsulfonyl groups. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-6-(ethylsulfonyl)-1,3-benzoxazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Methylation: The addition of a methyl group to the 4-position of the phenyl ring.
Formation of Benzoxazole Ring: Cyclization to form the benzoxazole ring.
Ethylsulfonylation: Introduction of the ethylsulfonyl group to the 6-position of the benzoxazole ring.
Each of these steps requires specific reagents and conditions, such as bromine for bromination, methyl iodide for methylation, and ethylsulfonyl chloride for ethylsulfonylation. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-6-(ethylsulfonyl)-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, in place of the bromine atom.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-6-(ethylsulfonyl)-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific chemical properties can be beneficial.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-6-(ethylsulfonyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2-bromo-4-methylphenyl)-4-phenoxybutanamide
- N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
What sets N-(2-bromo-4-methylphenyl)-6-(ethylsulfonyl)-1,3-benzoxazol-2-amine apart from similar compounds is its specific substitution pattern and the presence of the benzoxazole ring. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C16H15BrN2O3S |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-6-ethylsulfonyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C16H15BrN2O3S/c1-3-23(20,21)11-5-7-14-15(9-11)22-16(19-14)18-13-6-4-10(2)8-12(13)17/h4-9H,3H2,1-2H3,(H,18,19) |
InChI Key |
HXYZIXHKZJYRHW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)N=C(O2)NC3=C(C=C(C=C3)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















